molecular formula C9H6N2O3 B096147 6-Nitroquinolin-8-ol CAS No. 16727-28-9

6-Nitroquinolin-8-ol

Cat. No.: B096147
CAS No.: 16727-28-9
M. Wt: 190.16 g/mol
InChI Key: BVBQGQLGXJDKLZ-UHFFFAOYSA-N
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Description

6-Nitroquinolin-8-ol is a nitrogen-containing heterocyclic compound with the molecular formula C₉H₆N₂O₃. It is a derivative of quinoline, characterized by the presence of a nitro group at the sixth position and a hydroxyl group at the eighth position of the quinoline ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinolin-8-ol typically involves the nitration of quinolin-8-ol. One common method includes the reaction of quinolin-8-ol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the sixth position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Nitroquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the eighth position can be oxidized to form quinone derivatives.

    Reduction: The nitro group at the sixth position can be reduced to an amino group, leading to the formation of 6-aminoquinolin-8-ol.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic reagents such as halogens or sulfonating agents under acidic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: 6-Aminoquinolin-8-ol.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

6-Nitroquinolin-8-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting metal ions.

    Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties. It has shown potential as an inhibitor of bacterial DNA gyrase and topoisomerase IV.

    Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism of action of 6-Nitroquinolin-8-ol involves its interaction with various molecular targets:

    Antimicrobial Activity: The compound chelates metal ions essential for bacterial growth, thereby inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV.

    Anticancer Activity: It inhibits type 2 methionine aminopeptidase, a protein involved in angiogenesis, thereby exerting antitumor effects.

Comparison with Similar Compounds

6-Nitroquinolin-8-ol can be compared with other quinoline derivatives such as:

    5-Nitroquinolin-8-ol: Similar in structure but with the nitro group at the fifth position, exhibiting different reactivity and biological activity.

    8-Hydroxyquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions but widely used as a chelating agent.

    Quinoline: The parent compound without any substituents, serving as a fundamental structure for various derivatives.

Uniqueness: this compound is unique due to the presence of both a nitro and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to chelate metal ions and inhibit key bacterial enzymes makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

6-nitroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-5-7(11(13)14)4-6-2-1-3-10-9(6)8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBQGQLGXJDKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345533
Record name 6-nitroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16727-28-9
Record name 6-nitroquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Nitroquinolin-8-ol
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